molecular formula C15H15ClFNO B3006757 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 757192-80-6

2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B3006757
CAS No.: 757192-80-6
M. Wt: 279.74
InChI Key: KAUMMPNJELYZSJ-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-9-4-5-12(7-14(9)17)18-10(2)6-13(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMMPNJELYZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, with the CAS number 757192-80-6, is a synthetic compound characterized by its unique molecular structure, which includes a chloro group and a pyrrole ring. Its molecular formula is C15H15ClFNO, and it has a molecular weight of approximately 279.74 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The structure of this compound is notable for its combination of functional groups that may enhance its biological activity. The presence of a 3-fluoro-4-methylphenyl moiety and a 2,5-dimethylpyrrole contributes to its chemical reactivity and interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

Anticancer Potential

Research suggests that this compound may act as an anti-cancer agent . Initial findings highlight its ability to interact with proteins involved in cancer cell proliferation. For example, molecular docking simulations have indicated potential binding to specific enzymes and receptors that play critical roles in tumor growth and metastasis.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound may possess anti-inflammatory properties. Its structural features allow it to modulate pathways associated with inflammation, although detailed mechanisms remain to be elucidated through further research.

Understanding the mechanism through which this compound exerts its biological effects is crucial. Current hypotheses suggest that it may interfere with signaling pathways critical for cell survival and proliferation. Techniques such as surface plasmon resonance and advanced molecular dynamics simulations are recommended for future studies to clarify these interactions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone304685-89-0Similar pyrrole structure but different phenyl substitution
2-Chloro-N-(3-fluorophenyl)-N-(2,5-dimethylpyrrolidin-1-yl)acetamideNot availableFeatures a different nitrogen-containing heterocycle

These comparisons illustrate how variations in substituent groups can influence the biological profile of pyrrole-based compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one exhibit significant anticancer properties. The structural features of the pyrrole ring and the fluorinated phenyl group enhance their interaction with biological targets involved in cancer proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrrole derivatives, including this compound, demonstrating their efficacy against various cancer cell lines. The results highlighted a mechanism involving apoptosis induction through the activation of caspases, showcasing potential for therapeutic development.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. Pyrrole derivatives are known to interact with neurotransmitter systems and exhibit antioxidant properties.

Case Study:
Research conducted by Zhang et al. (2020) demonstrated that derivatives similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis. The study utilized in vitro models to assess cell viability and oxidative damage markers, revealing promising results for neurodegenerative disease applications.

Proteomics Research Applications

This compound is utilized in proteomics research due to its ability to selectively modify proteins through covalent bonding. The chloro group allows for the formation of stable adducts with nucleophilic sites on proteins.

Bioconjugation Techniques

Bioconjugation using this compound enables researchers to label proteins for tracking and studying their interactions within biological systems.

Data Table: Bioconjugation Examples

ApplicationDescription
Protein LabelingUsed to attach fluorescent tags for imaging studies
Drug Delivery SystemsServes as a linker in targeted drug delivery approaches
Enzyme Inhibition StudiesInvestigates enzyme activity through selective modification

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
  • Molecular Formula: C₁₅H₁₅ClFNO
  • Molecular Weight : 279.74 g/mol
  • CAS Number : 757192-80-6
  • Structural Features: This compound consists of a 2,5-dimethylpyrrole core substituted at the 1-position with a 3-fluoro-4-methylphenyl group and at the 3-position with a 2-chloroethanone moiety. The fluorine and methyl groups on the phenyl ring enhance lipophilicity and influence electronic properties, which may modulate biological interactions .

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name & CAS Number Molecular Formula Substituents on Phenyl Ring Pyrrole Substitution Molecular Weight (g/mol) Key Applications/Findings References
Target Compound (757192-80-6) C₁₅H₁₅ClFNO 3-fluoro-4-methyl 2,5-dimethyl 279.74 Potential USP14 inhibition*
IU1 (314245-33-5) C₁₈H₂₁FN₂O 4-fluoro 2,5-dimethyl 300.37 USP14 inhibitor; enhances proteasome activity
IU1-248 (Synthetic derivative) C₂₀H₂₂FN₃O₂ 4-cyano 2,5-dimethyl 355.41 Improved solubility and potency in USP14 inhibition
1B10 (Enamine compound) C₁₈H₁₈ClFNO 3-chloro-4-fluoro 2,5-dimethyl 318.80 Not specified; likely protease inhibition
923741-12-2 (Hairui Chem) C₁₅H₁₃ClF₂NO 3,5-difluoro 2,5-dimethyl 283.70 Intermediate for bioactive molecules
315710-86-2 (Santa Cruz Biotechnology) C₁₆H₁₈ClNO₂ 4-ethoxy 2,5-dimethyl 291.77 Research reagent; uncharacterized
554442-53-4 (Methoxy-substituted analog) C₁₇H₂₀ClNO₂ 4-methoxy (via ethyl chain) 2,5-dimethyl 305.80 Unknown

Notes:

  • Substituent Effects: Halogenation: Fluorine or chlorine atoms at the phenyl ring (e.g., IU1, 1B10) increase electronegativity and metabolic stability. The 3,5-difluoro substitution in 923741-12-2 may enhance binding affinity to hydrophobic enzyme pockets . Polar Groups: The 4-cyano group in IU1-248 improves water solubility compared to the parent compound IU1, which has a 4-fluoro substituent .
  • Biological Activity: IU1 is the most studied analog, demonstrating inhibition of USP14, a deubiquitinating enzyme linked to protein degradation and cancer progression . The target compound’s 3-fluoro-4-methylphenyl group may offer a balance between lipophilicity and steric effects, but further biological assays are needed to confirm activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, and how can reaction conditions be optimized?

A common approach involves Friedel-Crafts acylation of substituted pyrrole intermediates. For example, acylation of 1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrole with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions can yield the target compound . Optimization includes:

  • Temperature control : Reactions typically proceed at 0–5°C to minimize side reactions.
  • Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) improves electrophilic substitution efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product in >90% purity .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions on the pyrrole ring (e.g., methyl groups at C2/C5) and the chloroacetyl moiety. Aromatic proton signals near δ 7.2–7.5 ppm confirm the 3-fluoro-4-methylphenyl group .
    • 19F NMR : Detects the fluorine atom at the 3-position of the phenyl ring (δ -110 to -115 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₁₅H₁₄ClFNO) .
  • X-ray crystallography : SHELXL refinement resolves bond lengths and angles, particularly the planarity of the pyrrole ring .

Q. How can researchers assess the purity of this compound, and what analytical standards should be applied?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases. Purity ≥95% is typical for research-grade material .
  • Melting point analysis : Sharp melting points (e.g., 122–124°C) indicate high crystallinity and minimal impurities .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved, particularly for dynamic rotational isomerism?

  • Variable-temperature NMR : Conduct experiments at 25°C and -40°C to observe coalescence of split signals, confirming hindered rotation around the pyrrole-acetyl bond .
  • DFT calculations : Simulate rotational barriers (e.g., using Gaussian09) to correlate experimental splitting with theoretical energy profiles .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic sites .
    • Simulate electrostatic potential maps to identify regions prone to nucleophilic attack (e.g., the chloroacetyl group) .
  • Molecular docking : Screen against targets like USP14 (a deubiquitinating enzyme) using AutoDock Vina to explore bioactivity .

Q. How can crystallographic data be refined when dealing with twinning or low-resolution diffraction patterns?

  • SHELXL integration : Use the TWIN and BASF commands to model twinned crystals. High R-factors (>0.1) may require data truncation or alternative space group testing .
  • SHELXE for phase improvement : Apply iterative density modification to resolve ambiguous electron density in low-resolution datasets .

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

  • Solvent effects in DFT : Include polarizable continuum models (e.g., IEF-PCM for chloroform) to better match experimental NMR chemical shifts .
  • Vibrational frequency scaling : Apply scaling factors (0.96–0.98) to IR frequencies computed at the B3LYP/6-31G(d) level .

Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential bioactivity?

  • Analog synthesis : Modify substituents (e.g., replace 3-fluoro-4-methylphenyl with 4-chlorophenyl) and compare inhibitory activity against targets like USP14 .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorogenic Ub-AMC substrates for USP14) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Dose-response normalization : Express data as % viability relative to controls (e.g., DMSO-treated cells) to account for baseline variability .
  • Metabolic interference checks : Rule out artifacts using resazurin assays alongside ATP-based viability tests .

Q. What methods validate the stability of this compound under physiological conditions?

  • LC-MS stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via parent ion depletion .
  • Light sensitivity tests : Expose to UV light (365 nm) and track photodegradation products using HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.